sAJM589

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and muscle stiffness. It is a class IB antiarrhythmic agent that works by blocking sodium channels in the heart, thereby stabilizing the heart rhythm . Mexiletine is structurally similar to lidocaine and is known for its fast onset and offset kinetics .

Preparation Methods

Mexiletine can be synthesized through various methods. One common synthetic route involves the reaction of 2,6-xylenol with propylene oxide in the presence of triethylamine, followed by the removal of solvents under reduced pressure to obtain 1-(2,6-dimethylphenoxy)propan-2-amine . Industrial production methods often involve the preparation of mexiletine hydrochloride slow-release tablets or capsules, which are made by mixing mexiletine hydrochloride with slow-releasing materials and other pharmaceutical excipients .

Chemical Reactions Analysis

Mexiletine undergoes several types of chemical reactions, including:

Oxidation: Mexiletine can be oxidized using various oxidizing agents.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: Mexiletine can undergo substitution reactions, particularly involving its amine and phenoxy groups.

Common reagents used in these reactions include divinylsulfone for derivatization and tris(bipyridine)ruthenium(III) for chemiluminescence detection . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mexiletine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on sodium channels in various biological systems.

Medicine: Primarily used to treat ventricular arrhythmias, long QT syndrome, and chronic pain

Mechanism of Action

Mexiletine exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the heart rhythm . Mexiletine targets voltage-gated sodium channels, particularly in myocardial tissues, and reduces excitability by shortening the action potential duration .

Comparison with Similar Compounds

Mexiletine is often compared with other antiarrhythmic agents such as:

Lidocaine: Similar in structure and function but primarily used as a local anesthetic.

Amiodarone: Used for life-threatening ventricular arrhythmias but has a longer half-life and more side effects.

Propranolol: A beta-blocker used for blood pressure control and migraine prevention.

Tocainide: Similar to mexiletine in treating ventricular arrhythmias but less commonly used.

Flecainide and Encainide: Effective for ventricular arrhythmias but with different electrophysiologic properties.

Mexiletine’s uniqueness lies in its fast onset and offset kinetics, making it effective at higher heart rates with fewer side effects compared to some other antiarrhythmic agents .

Properties

IUPAC Name |

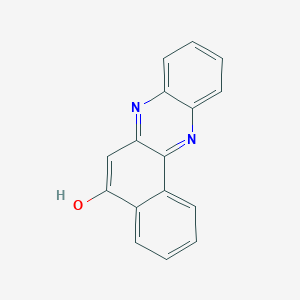

benzo[a]phenazin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDRAAGHRCRKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)